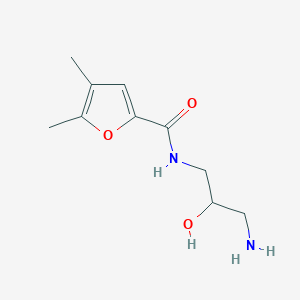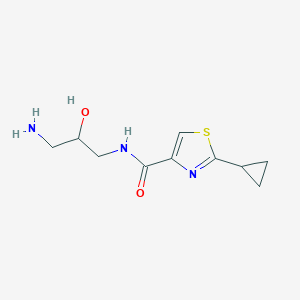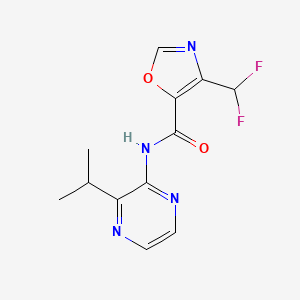![molecular formula C16H16N6O B7359925 4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one](/img/structure/B7359925.png)
4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-Isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as ITMP and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ITMP is not well understood. However, it has been suggested that ITMP may inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which are involved in the regulation of gene expression. ITMP has also been reported to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
ITMP has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of HDACs, which may lead to the upregulation of certain genes involved in the regulation of cell growth and differentiation. ITMP has also been reported to induce apoptosis in cancer cells, which may contribute to its anticancer activity. In addition, ITMP has been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ITMP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has been shown to have potent anticancer, anti-inflammatory, and antiviral activity, which makes it a promising candidate for further research. However, ITMP also has some limitations. Its mechanism of action is not well understood, which makes it difficult to optimize its therapeutic potential. In addition, its toxicity and pharmacokinetics need to be further studied before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for research on ITMP. One direction is to further study its mechanism of action to optimize its therapeutic potential. Another direction is to study its toxicity and pharmacokinetics to determine its safety and efficacy in clinical trials. In addition, ITMP can be modified to improve its potency and selectivity. Furthermore, ITMP can be used as a lead compound to develop new drugs with similar or improved activity.
Métodos De Síntesis
The synthesis of ITMP has been reported using different methods. One of the methods involves the reaction of 1-(2-bromoethyl)isoquinoline with sodium azide to form 1-(azidoethyl)isoquinoline, which is then reacted with 4-(piperazin-2-yl)benzaldehyde to form ITMP. Another method involves the reaction of 1-(2-bromoethyl)isoquinoline with sodium azide to form 1-(azidoethyl)isoquinoline, which is then reacted with 4-(piperazin-2-yl)benzonitrile to form ITMP.
Aplicaciones Científicas De Investigación
ITMP has been extensively studied for its potential therapeutic applications. It has been reported to have anticancer, anti-inflammatory, and antiviral properties. ITMP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines and to have antiviral activity against influenza A virus.
Propiedades
IUPAC Name |
4-[(1-isoquinolin-5-yltriazol-4-yl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c23-16-11-21(7-6-18-16)9-13-10-22(20-19-13)15-3-1-2-12-8-17-5-4-14(12)15/h1-5,8,10H,6-7,9,11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHILEOGVXPLJET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CC2=CN(N=N2)C3=CC=CC4=C3C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,6aR)-N-(1-ethylpyrazol-3-yl)-2,3,3a,4,5,6-hexahydrofuro[2,3-c]pyrrole-6a-carboxamide](/img/structure/B7359856.png)


![3-[(3-chlorophenyl)methoxy]-N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]benzamide](/img/structure/B7359882.png)
![1-(2,2-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-[1-(hydroxymethyl)cyclobutyl]ethanone](/img/structure/B7359886.png)
![4-bromo-2-methyl-5-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-ylamino]pyridazin-3-one](/img/structure/B7359893.png)
![4-Amino-3-hydroxy-1-[3-(methylamino)piperidin-1-yl]butan-1-one](/img/structure/B7359896.png)
![[4-(Ethylaminomethyl)piperidin-1-yl]-[5-(piperidin-1-ylmethyl)furan-2-yl]methanone](/img/structure/B7359905.png)
![1-[[4-[(1-Oxaspiro[4.4]nonan-4-ylamino)methyl]phenyl]methyl]imidazolidin-2-one](/img/structure/B7359913.png)
![[5-(difluoromethoxy)-3,4-dihydro-2H-quinolin-1-yl]-(2-methyl-1,1-dioxothiolan-2-yl)methanone](/img/structure/B7359918.png)

![(2R,5S)-5-hydroxy-2-methyl-N-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]piperidine-1-carboxamide](/img/structure/B7359920.png)
![N-[(3R,4S)-4-hydroxypyrrolidin-3-yl]-2,5-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B7359942.png)
![N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]-2,3-dihydroindole-1-carboxamide](/img/structure/B7359945.png)